1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
Overview
Description
1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide (1-Butyl-2,3-DMMIm-Tf2N) is a new class of ionic liquid (IL) that has been gaining increased attention due to its unique properties. It is a colorless and odorless liquid with a melting point of -17.2 °C and a boiling point of 217 °C. 1-Butyl-2,3-DMMIm-Tf2N is a highly polar, non-volatile, and non-flammable IL, making it an attractive alternative to traditional organic solvents. Its unique properties make it an ideal candidate for a wide range of applications in industry and research, including synthesis, catalysis, and energy storage.
Scientific Research Applications
Electrochemical Applications
1-Butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide has been evaluated for its role in electrochemical behavior, particularly in the context of lithium-ion batteries. It demonstrates good ionic conductivity and electrochemical stability at elevated temperatures, making it a viable candidate for use in high-performance batteries (Nádherná et al., 2009).
Tribological Properties
This compound has also been studied for its tribological properties, especially in steel-steel contact scenarios. It exhibits favorable friction coefficients and wear volume, suggesting its potential as a lubricant in various mechanical and industrial applications (López Sánchez et al., 2014).
Electrochemical Sensing and Analysis
Another significant application is in the development of electrochemical sensors. The compound has been used to prepare carbon electrode interfaces, showing promising applications in material sensors due to its enhanced electrochemical behaviors (Wei-liang, 2009).
Ionic Liquid Crystal Structures
Research has explored the crystal structures of this ionic liquid, revealing unique cis-geometry configurations constrained by bifurcated cation-anion hydrogen bonds. These findings have implications for the physical properties of ionic liquids in various applications (Holbrey et al., 2004).
Ionic Liquid and Carbon Nanomaterials in Supercapacitors
The compound has also been used in the development of temperature-stable supercapacitors. Its interaction with mixed functionalized carbon nanomaterials shows potential in enhancing the performance of supercapacitors across a range of temperatures (Borges et al., 2012).
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-2,3-dimethylimidazol-3-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.C2F6NO4S2/c1-4-5-6-11-8-7-10(3)9(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8H,4-6H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCKRVYTJPMHRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047930 | |
Record name | 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
350493-08-2 | |
Record name | 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.